molecular formula C22H19N3O5S B3920944 5-(3-ETHOXY-4-HYDROXYPHENYL)-3-HYDROXY-4-(4-METHYLBENZOYL)-1-(1,3,4-THIADIAZOL-2-YL)-2,5-DIHYDRO-1H-PYRROL-2-ONE

5-(3-ETHOXY-4-HYDROXYPHENYL)-3-HYDROXY-4-(4-METHYLBENZOYL)-1-(1,3,4-THIADIAZOL-2-YL)-2,5-DIHYDRO-1H-PYRROL-2-ONE

Cat. No.: B3920944
M. Wt: 437.5 g/mol
InChI Key: HEVDTGCZBVVNNV-HTXNQAPBSA-N
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Description

5-(3-ETHOXY-4-HYDROXYPHENYL)-3-HYDROXY-4-(4-METHYLBENZOYL)-1-(1,3,4-THIADIAZOL-2-YL)-2,5-DIHYDRO-1H-PYRROL-2-ONE is a complex organic compound that features a combination of aromatic rings, hydroxyl groups, and a thiadiazole moiety. Compounds with such structures often exhibit interesting biological activities and are of significant interest in medicinal chemistry and pharmaceutical research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of this compound likely involves multiple steps, including the formation of the pyrrol-2-one core, the introduction of the thiadiazole ring, and the attachment of the various substituents. Typical synthetic routes might include:

    Formation of the Pyrrol-2-One Core: This could involve a cyclization reaction starting from a suitable precursor.

    Introduction of the Thiadiazole Ring: This might be achieved through a cyclization reaction involving a thiosemicarbazide derivative.

    Attachment of Substituents: The ethoxy, hydroxy, and methylbenzoyl groups could be introduced through various substitution reactions.

Industrial Production Methods

Industrial production methods would likely involve optimizing the synthetic route for large-scale production, focusing on yield, purity, and cost-effectiveness. This might include the use of continuous flow reactors and other advanced techniques.

Chemical Reactions Analysis

Types of Reactions

The compound can undergo various chemical reactions, including:

    Oxidation: The hydroxyl groups can be oxidized to form ketones or aldehydes.

    Reduction: The carbonyl groups can be reduced to alcohols.

    Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃).

    Reduction: Reagents like sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄).

    Substitution: Conditions might include the use of Lewis acids or bases, depending on the type of substitution.

Major Products

The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl groups would yield ketones or aldehydes, while reduction of the carbonyl groups would yield alcohols.

Scientific Research Applications

Chemistry

In chemistry, this compound could be used as a building block for the synthesis of more complex molecules. Its unique structure might make it a valuable intermediate in organic synthesis.

Biology

In biology, the compound could be studied for its potential biological activities. Compounds with similar structures have been investigated for their antimicrobial, anti-inflammatory, and anticancer properties.

Medicine

In medicine, the compound could be explored as a potential drug candidate. Its various functional groups might interact with biological targets in unique ways, leading to therapeutic effects.

Industry

In industry, the compound could be used in the development of new materials or as a catalyst in chemical reactions. Its unique structure might impart interesting properties to materials or enhance the efficiency of catalytic processes.

Mechanism of Action

The mechanism of action of this compound would depend on its specific biological target. Generally, compounds with hydroxyl and carbonyl groups can form hydrogen bonds with proteins or nucleic acids, affecting their function. The thiadiazole ring might interact with metal ions or other cofactors, influencing enzymatic activity.

Comparison with Similar Compounds

Similar Compounds

  • 5-(3-HYDROXY-4-METHOXYPHENYL)-3-HYDROXY-4-(4-METHYLBENZOYL)-1-(1,3,4-THIADIAZOL-2-YL)-2,5-DIHYDRO-1H-PYRROL-2-ONE
  • 5-(3-ETHOXY-4-HYDROXYPHENYL)-3-HYDROXY-4-(4-METHYLBENZOYL)-1-(1,3,4-OXADIAZOL-2-YL)-2,5-DIHYDRO-1H-PYRROL-2-ONE

Uniqueness

The uniqueness of 5-(3-ETHOXY-4-HYDROXYPHENYL)-3-HYDROXY-4-(4-METHYLBENZOYL)-1-(1,3,4-THIADIAZOL-2-YL)-2,5-DIHYDRO-1H-PYRROL-2-ONE lies in its specific combination of functional groups and aromatic rings. This unique structure might confer specific biological activities or chemical reactivity that distinguishes it from similar compounds.

Properties

IUPAC Name

(4E)-5-(3-ethoxy-4-hydroxyphenyl)-4-[hydroxy-(4-methylphenyl)methylidene]-1-(1,3,4-thiadiazol-2-yl)pyrrolidine-2,3-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H19N3O5S/c1-3-30-16-10-14(8-9-15(16)26)18-17(19(27)13-6-4-12(2)5-7-13)20(28)21(29)25(18)22-24-23-11-31-22/h4-11,18,26-27H,3H2,1-2H3/b19-17+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HEVDTGCZBVVNNV-HTXNQAPBSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C(C=CC(=C1)C2C(=C(C3=CC=C(C=C3)C)O)C(=O)C(=O)N2C4=NN=CS4)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC1=C(C=CC(=C1)C2/C(=C(/C3=CC=C(C=C3)C)\O)/C(=O)C(=O)N2C4=NN=CS4)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H19N3O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

437.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
5-(3-ETHOXY-4-HYDROXYPHENYL)-3-HYDROXY-4-(4-METHYLBENZOYL)-1-(1,3,4-THIADIAZOL-2-YL)-2,5-DIHYDRO-1H-PYRROL-2-ONE
Reactant of Route 2
Reactant of Route 2
5-(3-ETHOXY-4-HYDROXYPHENYL)-3-HYDROXY-4-(4-METHYLBENZOYL)-1-(1,3,4-THIADIAZOL-2-YL)-2,5-DIHYDRO-1H-PYRROL-2-ONE
Reactant of Route 3
Reactant of Route 3
5-(3-ETHOXY-4-HYDROXYPHENYL)-3-HYDROXY-4-(4-METHYLBENZOYL)-1-(1,3,4-THIADIAZOL-2-YL)-2,5-DIHYDRO-1H-PYRROL-2-ONE
Reactant of Route 4
Reactant of Route 4
5-(3-ETHOXY-4-HYDROXYPHENYL)-3-HYDROXY-4-(4-METHYLBENZOYL)-1-(1,3,4-THIADIAZOL-2-YL)-2,5-DIHYDRO-1H-PYRROL-2-ONE
Reactant of Route 5
Reactant of Route 5
5-(3-ETHOXY-4-HYDROXYPHENYL)-3-HYDROXY-4-(4-METHYLBENZOYL)-1-(1,3,4-THIADIAZOL-2-YL)-2,5-DIHYDRO-1H-PYRROL-2-ONE
Reactant of Route 6
5-(3-ETHOXY-4-HYDROXYPHENYL)-3-HYDROXY-4-(4-METHYLBENZOYL)-1-(1,3,4-THIADIAZOL-2-YL)-2,5-DIHYDRO-1H-PYRROL-2-ONE

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